cis-3,3,5-Trimethylcyclohexanol

Description

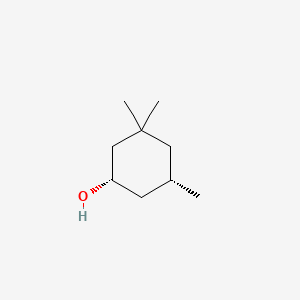

cis-3,3,5-Trimethylcyclohexanol (CAS 933-48-2) is a cyclic monoterpene alcohol with the molecular formula C₉H₁₈O and a molecular weight of 142.24 g/mol . It is characterized by a cyclohexane ring substituted with three methyl groups at positions 3, 3, and 5, and a hydroxyl group in the cis configuration. The compound exists as a white crystalline solid at 20°C and is stable under recommended storage conditions (sealed, dry, room temperature) .

Key properties include:

- Boiling Point: 195°C (at atmospheric pressure) .

- Flash Point: 35°C, indicating flammability .

- Toxicity: Oral LD₅₀ in rats is 2,400 mg/kg , with GHS hazard classifications for skin irritation (Category 2) and serious eye damage (Category 1) .

It is used as a metabolite of the antispasmodic drug cyclandelate and as a menthol substitute in flavoring agents (e.g., toothpaste, chewing gum) due to its minty odor .

Structure

3D Structure

Properties

IUPAC Name |

(1S,5S)-3,3,5-trimethylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-7-4-8(10)6-9(2,3)5-7/h7-8,10H,4-6H2,1-3H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRVXFOKWJKTGG-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CC(C1)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047570 | |

| Record name | rel-(1S,5S)-3,3,5-Trimethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933-48-2, 54352-41-9 | |

| Record name | cis-3,3,5-Trimethylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,5-Trimethylcyclohexanol, cis-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,5-Trimethylcyclohexanol, (1S-cis)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054352419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 3,3,5-trimethyl-, (1R,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | rel-(1S,5S)-3,3,5-Trimethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3,5,5-trimethylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL, CIS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T046ESA4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL, (1S-CIS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDR490W8PP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Comparative Analysis of Preparation Methods

Industrial and Environmental Considerations

The ruthenium and Ni-Mo methods are preferred for large-scale production due to their continuous operation and minimal waste. Solvent-free ruthenium hydrogenation reduces environmental impact, while the Ni-Mo system’s fixed-bed design avoids frequent catalyst replacement. In contrast, the lithium method generates aqueous waste requiring neutralization, complicating disposal .

Chemical Reactions Analysis

Esterification Reactions

cis-3,3,5-Trimethylcyclohexanol undergoes esterification with carboxylic acids or acyl chlorides to form esters, which are valuable in cosmetic and industrial applications. For example:

-

Homomenthyl salicylate synthesis : Reacting with salicylic acid produces homomenthyl salicylate, a UV filter used in sunscreens .

-

Formic acid esterification : Forms 3,3,5-trimethylcyclohexyl formate under acidic conditions.

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Esterification | Salicylic acid, acid catalyst | Homomenthyl salicylate | |

| Esterification | Formic acid, H₂SO₄ (catalytic) | 3,3,5-Trimethylcyclohexyl formate |

Oxidation Reactions

Despite steric hindrance from methyl groups, the compound can be oxidized to 3,3,5-trimethylcyclohexanone under controlled conditions:

-

Strong oxidizing agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media .

-

Selectivity : Prolonged reaction times may lead to over-oxidation or isomerization byproducts .

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Oxidation | KMnO₄/CrO₃, acidic conditions | 3,3,5-Trimethylcyclohexanone |

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions, though steric effects moderate reactivity:

-

Thionyl chloride (SOCl₂) : Converts the alcohol to 3,3,5-trimethylcyclohexyl chloride.

-

Phosphorus tribromide (PBr₃) : Yields 3,3,5-trimethylcyclohexyl bromide.

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Substitution | SOCl₂, reflux | 3,3,5-Trimethylcyclohexyl chloride | |

| Substitution | PBr₃, anhydrous conditions | 3,3,5-Trimethylcyclohexyl bromide |

Isomerization Dynamics

During synthesis, reaction conditions influence the cis/trans isomer ratio:

-

Hydrogenation time : Prolonged hydrogenation increases the cis isomer proportion (e.g., 90:10 cis:trans ratio) .

-

Catalyst choice : Ruthenium catalysts favor higher cis isomer yields compared to nickel-based systems .

Mechanistic Considerations

-

Steric hindrance : Bulky methyl groups reduce nucleophilicity of the hydroxyl oxygen, slowing reaction rates in substitution and esterification.

-

Thermal stability : Decomposition occurs above 200°C, limiting high-temperature applications.

Scientific Research Applications

Applications Overview

Fragrance Industry

In the fragrance sector, cis-3,3,5-trimethylcyclohexanol is prized for its minty aroma. It is often used in formulations to create fresh and appealing scents. A study evaluating various scent compounds highlighted that this alcohol contributes positively to fragrance profiles, enhancing consumer acceptance .

Cosmetic Formulations

Research has demonstrated that this compound can improve skin hydration and texture when incorporated into cosmetic products. In vitro studies have shown that formulations containing this compound exhibit superior moisturizing properties compared to those without it .

Pharmaceutical Applications

This compound is significant in pharmaceutical synthesis. It is a precursor for compounds like cyclandelate, which is utilized for its vasodilatory effects. Additionally, it plays a role in synthesizing homosalate, an ingredient commonly found in sunscreens . The ability to produce high-purity forms of this alcohol through advanced hydrogenation techniques has improved its application in drug development .

Plasticizers

In the plastic industry, this compound is used as a plasticizer to enhance the flexibility of materials. Its incorporation into plastic formulations has been shown to improve mechanical properties significantly while maintaining stability under various conditions .

Mechanism of Action

The mechanism of action of cis-3,3,5-trimethylcyclohexanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it affects hepatic cholesterol synthesis and bile flow by modulating enzymatic activities and lipid metabolism pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: trans-3,3,5-Trimethylcyclohexanol

The trans isomer (CAS 767-54-4) differs in the spatial arrangement of the hydroxyl group. Key distinctions include:

The cis isomer’s higher toxicity is attributed to its stereochemical compatibility with biological targets, as seen in organophosphate derivatives like VP, where the cis analog is classified as "weapons grade" .

3,3,5-Trimethylcyclohexanol (Mixed Isomers)

The commercial mixture of cis and trans isomers (CAS 116-02-9) exhibits intermediate properties:

The mixture’s higher LD₅₀ reflects reduced toxicity compared to the pure cis form, making it preferable for consumer products.

3,5-Dimethylcyclohexanol

This analog (CAS 17373-17-0, C₈H₁₆O) lacks one methyl group, altering its physicochemical profile:

The reduced steric hindrance in 3,5-dimethylcyclohexanol enhances its solubility in polar solvents.

Cyclohexanetriol Derivatives

cis,cis-1,3,5-Cyclohexanetriol (CAS 50409-12-6, C₆H₁₂O₃) features three hydroxyl groups, leading to distinct properties:

Table 1: Physicochemical Properties

Biological Activity

Introduction

Cis-3,3,5-Trimethylcyclohexanol (CAS No. 933-48-2) is a cyclic alcohol with significant biological activity, primarily known as a precursor to various pharmacologically active compounds. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Properties

- Molecular Formula : C₉H₁₈O

- Molecular Weight : 142.24 g/mol

- Melting Point : 32 - 36 °C

- Boiling Point : 86 °C at 10 mmHg

Biological Activity

This compound exhibits various biological activities, including:

- Vasodilatory Effects :

- Neuroprotective Properties :

- Flavoring Agent :

The biological effects of this compound can be attributed to several mechanisms:

- Interaction with Receptors : The compound may interact with specific receptors involved in vasodilation and neurotransmission.

- Metabolic Pathways : It undergoes metabolic conversion to various active metabolites that exert pharmacological effects. For instance, cyclandelate's mechanism involves inhibition of platelet aggregation and enhancement of blood flow .

Pharmacokinetics

A study developed a gas chromatographic method for quantifying free and conjugated forms of this compound in biological fluids. The method demonstrated nearly 100% extraction efficiency from plasma and urine samples with a limit of quantification set at 100 ng/mL. This pharmacokinetic profiling is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics .

Case Studies

- Vasodilation in Clinical Trials :

- Neuroprotection in Stroke Models :

Toxicological Profile

While this compound has therapeutic potential, it also possesses certain toxicological risks:

Q & A

Q. What are the key synthetic routes for cis-3,3,5-trimethylcyclohexanol, and how do reaction conditions influence stereochemical outcomes?

The compound is commonly synthesized via catalytic hydrogenation of 3,3,5-trimethylcyclohexanone. Evidence from heterogeneous catalysis studies (Pd-Cu bimetallic nanoparticles) shows that hydroxyl-directed hydrogenation can achieve a 16:1 diastereomeric ratio by controlling substrate binding orientation . Alternative methods include solvent-free sodium borohydride/alumina reductions and microwave-assisted esterifications under acidic/basic catalysis . Reaction parameters such as temperature, catalyst surface composition, and solvent selection critically impact stereoselectivity and yield.

Q. How should researchers handle this compound to ensure laboratory safety?

Safety data sheets (SDS) classify the compound as a skin and eye irritant (Category 1/2 under GHS). Key precautions include:

- Use of PPE (nitrile gloves, safety goggles, lab coats) and fume hoods to avoid inhalation or dermal exposure .

- Storage in sealed containers at room temperature, away from oxidizers and heat sources .

- Immediate decontamination with water for spills and adherence to OSHA/NIOSH exposure limits (e.g., 15 mg/m³ for particulates) .

Q. What spectroscopic techniques are most effective for characterizing this compound and its isomers?

- NMR : Distinguishes cis/trans isomers via coupling constants and chemical shifts (e.g., axial vs. equatorial proton environments in cyclohexanol derivatives) .

- GC-MS : Quantifies isomer ratios using peak area integration (e.g., methanol as solvent for GC analysis) .

- IR : Identifies hydroxyl (3200–3600 cm⁻¹) and alkyl group absorptions (2800–3000 cm⁻¹) .

Advanced Research Questions

Q. How can diastereoselectivity in the synthesis of this compound be optimized for pharmaceutical intermediates?

Bimetallic catalysts (e.g., Pd-Cu) enhance selectivity by segregating substrate binding sites: the hydroxyl group adsorbs to oxophilic Cu atoms, while olefin hydrogenation occurs on adjacent Pd sites. Computational modeling of adsorption energies and experimental tuning of metal ratios (e.g., Pd:Cu = 1:2) can improve diastereomeric ratios beyond 16:1 . Kinetic studies comparing batch vs. flow reactors may further refine selectivity .

Q. What methodologies are available for analyzing trace impurities or isomer contamination in this compound?

- HPLC with chiral columns : Resolves enantiomers using cellulose-based stationary phases and polar mobile phases (e.g., hexane/isopropanol).

- LC-TOF-MS : Detects low-abundance impurities (e.g., trans-isomers or ketone precursors) with high mass accuracy .

- DSC/TGA : Assesses thermal stability and decomposition pathways (e.g., CO/CO₂ release at >200°C) .

Q. How does this compound interact in biological systems, and what are its cytotoxic thresholds?

In vitro cytotoxicity assays (e.g., MTT or Annexin V apoptosis tests) show dose-dependent toxicity in human dermal fibroblasts, with IC₅₀ values ~2400 mg/kg (oral LD₅₀). Metabolite profiling (e.g., LC-MS/MS) identifies oxidation products like 3,3,5-trimethylcyclohexanone, which may contribute to endocrine disruption risks .

Q. What computational tools can predict the physicochemical properties of this compound for environmental risk assessment?

- Crippen/JOBACK methods : Estimate logP (2.1) and aqueous solubility (8.7 mg/L at 25°C) for biodegradability modeling .

- ECOSAR : Predicts acute aquatic toxicity (e.g., LC₅₀ for fish = 12 mg/L) .

- Molecular dynamics simulations : Model diffusion coefficients in lipid bilayers to assess bioaccumulation potential .

Methodological Considerations

Q. How can researchers resolve contradictions in toxicity data across different studies?

Discrepancies in LD₅₀ values (e.g., 2400 mg/kg vs. higher thresholds) may arise from variations in purity (>95% vs. 80% GC-grade), isomer ratios (e.g., 20% trans-contamination), or test models (rodent vs. human cell lines). Standardizing material sourcing and assay protocols (e.g., OECD guidelines) is critical .

Q. What strategies minimize byproduct formation during esterification of this compound?

Microwave-assisted, solvent-free esterification under acidic catalysis (e.g., H₂SO₄) reduces side reactions like transesterification. Monitoring reaction progress via FTIR (disappearance of -OH peaks) and optimizing molar ratios (alcohol:acid = 1:1.2) improve yields to >90% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.